molecular formula C32H42F3N3O9S B12378377 AF430 NHS ester

AF430 NHS ester

Cat. No.: B12378377
M. Wt: 701.8 g/mol
InChI Key: WEJVZSAYICGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF430 NHS ester, also known as Alexa Fluor 430 NHS ester, is a bright, green-fluorescent dye. It is widely used for stable signal generation in imaging and flow cytometry. The compound is water-soluble and pH-insensitive from pH 4 to pH 10. The NHS ester (or succinimidyl ester) of Alexa Fluor 430 is a popular tool for conjugating this dye to proteins or antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF430 NHS ester typically involves the reaction of Alexa Fluor 430 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The product is then purified using techniques such as gel filtration or dialysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality anhydrous solvents and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

AF430 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, peptides, and other amine-containing molecules to form stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, proteins, peptides, amine-modified oligonucleotides.

    Conditions: The reaction is typically carried out in a sodium bicarbonate buffer (0.1–0.2 M, pH 8.3) at room temperature for 1 hour. .

Major Products

The major products of these reactions are AF430-labeled biomolecules, which exhibit brighter fluorescence and greater photostability compared to other spectrally similar fluorophores .

Scientific Research Applications

AF430 NHS ester has a wide range of applications in scientific research:

Mechanism of Action

AF430 NHS ester exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups to form a covalent bond, resulting in the conjugation of the fluorescent dye to the target molecule. This conjugation enhances the fluorescence and photostability of the labeled biomolecule, making it suitable for various imaging and detection applications .

Comparison with Similar Compounds

AF430 NHS ester is often compared with other fluorescent dyes such as:

  • Alexa Fluor 488 NHS ester
  • Alexa Fluor 555 NHS ester
  • Alexa Fluor 647 NHS ester

Uniqueness

This compound is unique due to its excitation wavelength of 430 nm and emission wavelength of 542 nm, which provides a distinct green fluorescence. This makes it particularly useful for applications requiring specific fluorescence characteristics .

Similar Compounds

Properties

Molecular Formula

C32H42F3N3O9S

Molecular Weight

701.8 g/mol

IUPAC Name

N,N-diethylethanamine;[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3

InChI Key

WEJVZSAYICGDCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

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